CAY10614 is classified as a small molecule antagonist targeting Toll-like receptors, specifically Toll-like receptor 4. It is synthesized and provided by Cayman Chemical, a company known for developing research tools and reagents for biomedical research. The molecular formula for CAY10614 is C16H15N3O3, with a molecular weight of 299.31 g/mol .
The synthesis of CAY10614 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
CAY10614 features a complex molecular structure characterized by:
The structural integrity and conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to provide insights into its three-dimensional shape.
CAY10614 participates in various chemical reactions relevant to its function:
The reactivity profile of CAY10614 can be further explored through in vitro studies that evaluate its effects on cellular models expressing Toll-like receptors.
CAY10614's mechanism of action primarily revolves around its antagonistic effect on Toll-like receptor 4:
Studies have shown that CAY10614 can prevent neuronal apoptosis induced by inflammatory stimuli, highlighting its neuroprotective properties .
CAY10614 exhibits several notable physical and chemical properties:
These properties are crucial for determining the practical applications of CAY10614 in experimental settings.
CAY10614 has several significant applications in scientific research:
The primary mechanism of CAY10614 involves high-affinity binding to the MD-2 co-receptor, effectively preventing the dimerization of the TLR4/MD-2 complex that is essential for downstream signal transduction. Structural analyses demonstrate that CAY10614 occupies the hydrophobic pocket within MD-2 through optimized van der Waals interactions and hydrogen bonding networks, thereby sterically hindering LPS binding [5] [8]. This molecular interference prevents the conformational changes required for TLR4 dimerization and subsequent recruitment of intracellular adaptor proteins. Unlike broad-spectrum anti-inflammatory compounds, CAY10614 exhibits selective pathway inhibition, specifically blocking both MyD88-dependent and TRIF-dependent signaling cascades initiated by TLR4 activation [2] [8]. The MyD88-dependent pathway normally triggers rapid NF-κB activation and pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β), while the TRIF-dependent pathway induces IRF3-mediated transcription of type I interferons and interferon-inducible chemokines [2] [3]. CAY10614 effectively suppresses both pathways, establishing it as a comprehensive TLR4 signaling inhibitor.
CAY10614 demonstrates significant research utility across multiple disease models characterized by TLR4 hyperactivation:
Neuroinflammation & Neuropathy: Experimental models of autoimmune peripheral neuropathy reveal that CAY10614 administration reduces macrophage infiltration, demyelination, and axonal damage in peripheral nerves. Treated animals show improved sensory and motor function recovery, suggesting TLR4's critical role in neuroimmune pathogenesis [7]. In stress-induced neuroinflammation models, CAY10614 mitigates microglial activation and pro-inflammatory mediator release in the prefrontal cortex and hippocampus, regions critical for behavioral regulation [6].
Cancer-Related Inflammation: The compound demonstrates efficacy in disrupting TLR4-NF-κB crosstalk that promotes tumor progression and metastasis. In in vitro models of colon cancer, CAY10614 inhibits TLR4-mediated cancer cell migration and invasion by suppressing metalloproteinase expression and cytoskeletal reorganization [4]. These findings support the investigation of TLR4 as a therapeutic target within the tumor microenvironment.
Viral Inflammation Complications: CAY10614 reduces mortality in influenza models by counteracting DAMPs-mediated TLR4 activation (e.g., oxidized phospholipids) that contribute to acute lung injury independent of viral replication [5]. This positions TLR4 as a key contributor to secondary tissue damage during viral infections.
Metabolic & Age-Related Disorders: Research indicates CAY10614 ameliorates chronic inflammation associated with metabolic dysfunction and aging. By inhibiting TLR4 recognition of endogenous DAMPs (HMGB1, S100 proteins), it reduces low-grade inflammation implicated in insulin resistance and cellular senescence [1] [8].
Table 2: Research Applications of CAY10614 in Disease Models
Disease Category | Experimental Findings | Mechanistic Insights |
---|---|---|
Autoimmune Neuropathy | Reduced macrophage infiltration, improved nerve conduction velocities, attenuated axonal loss | Disruption of macrophage-CD8+ T cell synergism in nerve damage |
Stress-Induced Neuroinflammation | Normalized microglial morphology, decreased prefrontal cortex IL-6 and TNF-α levels | Inhibition of DAMP-mediated microglial TLR4 activation |
Cancer Metastasis | Suppressed invasion in colon cancer models, reduced matrix metalloproteinase activity | Blockade of TLR4-NF-κB-EMT axis |
Viral Complications | Improved survival in influenza models, reduced pulmonary edema and cytokine storm | Prevention of oxidized phospholipid-TLR4 interaction |
Aging-Related Inflammation | Decreased SASP factors in senescent cells, improved insulin sensitivity in metabolic models | Interruption of DAMP-mediated sterile inflammation |
The compound's research value is further enhanced by its differential activity across species. While some lipid A mimetics exhibit species-specific pharmacology (e.g., lipid IVa antagonizes human TLR4 but activates mouse TLR4), CAY10614 maintains consistent antagonistic properties across experimental systems [5]. This consistency addresses a significant limitation in translating TLR4 research findings. Additionally, CAY10614 serves as a critical tool for dissecting receptor endocytosis dynamics, as TLR4 internalization represents a fundamental step in TRIF-dependent signaling initiation [2] [3]. By preventing receptor complex dimerization, CAY10614 enables researchers to investigate spatial and temporal aspects of TLR4 trafficking without confounding pathway activation.
The development of TLR4 antagonists represents a fascinating convergence of structural biology, immunology, and medicinal chemistry. The historical trajectory began with the identification of natural lipid A variants with attenuated inflammatory properties. Early investigations focused on Rhodobacter sphaeroides lipid A, which demonstrated potent TLR4 antagonism in human cells but unexpectedly functioned as an agonist in equine and hamster models [5]. This species-specific activity highlighted the subtle structural determinants governing TLR4 activation and informed rational drug design. The 1990s witnessed the synthesis of monophosphoryl lipid A (MPLA), a detoxified LPS derivative that retains immunostimulatory properties while exhibiting reduced toxicity. MPLA's success as a vaccine adjuvant demonstrated the therapeutic potential of modified TLR4 ligands [4] [5].
The early 2000s marked the emergence of first-generation synthetic antagonists, notably Eritoran (E5564), a structural analog of R. sphaeroides lipid A. Eritoran exhibited nanomolar affinity for MD-2 and progressed to Phase III clinical trials for sepsis. Despite promising preclinical data showing inhibition of pro-inflammatory cytokine release, the ERISEP trial failed to demonstrate significant mortality reduction in septic patients [5]. This failure was attributed to several factors: the complex pathophysiology of sepsis involving non-TLR4 pathways (especially caspase-4/5/11-mediated inflammasome activation), suboptimal timing of intervention in established cytokine storms, and potential dosing limitations in critically ill patients [2] [5]. Nevertheless, Eritoran established proof-of-concept for TLR4-targeted therapeutics and provided valuable structural insights for next-generation compounds.
Parallel to Eritoran's development, TAK-242 (resatorvid) emerged as a small-molecule inhibitor targeting the intracellular TIR domain of TLR4. Unlike MD-2-binding compounds, TAK-242 disrupted the recruitment of adaptor proteins (TRAM and TIRAP) essential for downstream signaling [7] [8]. Despite showing potent suppression of cytokine production in preclinical models, TAK-242 failed in Phase III trials for severe sepsis due to limited clinical efficacy and pharmacokinetic challenges [5] [7]. This highlighted the signaling redundancy in systemic inflammation and the difficulties in targeting intracellular protein-protein interactions.
Table 3: Evolution of Key TLR4 Antagonist Candidates
Compound | Structural Class | Molecular Target | Development Phase | Research Contributions |
---|---|---|---|---|
Rhodobacter sphaeroides Lipid A | Natural tetra-acylated lipid A | MD-2 hydrophobic pocket | Preclinical | Established species-specific TLR4 activation paradigms |
Eritoran (E5564) | Synthetic lipid A mimetic | MD-2 binding domain | Phase III (failed) | Demonstrated clinical TLR4 antagonism feasibility |
TAK-242 (resatorvid) | Synthetic cyclohexene derivative | Intracellular TIR domain | Phase III (failed) | Validated adaptor protein disruption strategy |
Ibudilast (AV411) | Synthetic small molecule | TLR4/MD-2 complex? | Phase II (neuropathy) | Repurposed TLR4 antagonist showing CNS penetration |
CAY10614 | Synthetic disaccharide mimetic | MD-2/TLR4 interface | Research tool | High-specificity probe with consistent cross-species activity |
These clinical setbacks prompted a strategic shift toward applying TLR4 antagonists in sterile inflammatory conditions rather than complex infectious syndromes. Research revealed that many DAMPs implicated in chronic diseases (HMGB1, hyaluronan fragments, fibronectin) signal through TLR4 [1] [8]. This repositioning led to successful preclinical applications of antagonists in neuropathic pain, autoimmune conditions, and neurodegenerative diseases [6] [7]. Second-generation compounds like CAY10614 emerged from these efforts, incorporating structural knowledge from earlier molecules while addressing their limitations. CAY10614 specifically builds upon the disaccharide scaffold of Eritoran but features optimized acylation patterns that enhance MD-2 binding affinity and specificity [5]. Its design also considered the dimeric architecture of the activated TLR4 complex, enabling more effective disruption of receptor oligomerization [8].
The current research applications of CAY10614 reflect this evolved understanding of TLR4 pathophysiology. Rather than targeting acute, life-threatening conditions like sepsis, researchers now deploy CAY10614 to investigate chronic inflammatory processes where TLR4 signaling acts as a persistent driver rather than an acute responder. These include age-related disorders where cellular senescence increases DAMP release [1], chemotherapy-induced neuropathy [7], tumor microenvironment modulation [4], and stress-related psychiatric disorders involving microglial activation [6]. The compound's value extends beyond therapeutic exploration to fundamental biology, helping elucidate the dual nature of TLR4 as both a guardian against infection and an amplifier of sterile inflammation. Furthermore, CAY10614 serves as a critical tool for validating newly identified TLR4-DAMP interactions, as its selective inhibition provides mechanistic evidence distinct from genetic approaches that may trigger compensatory pathways.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: